molecular formula C8H12N2 B8805136 (2-Ethylpyridin-3-yl)methanamine

(2-Ethylpyridin-3-yl)methanamine

Cat. No.: B8805136
M. Wt: 136.19 g/mol
InChI Key: HNTTWHWJZKBOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethylpyridin-3-yl)methanamine is a pyridine derivative featuring a methanamine group (-CH2NH2) attached to the pyridine ring at position 3, with an ethyl substituent at position 2. Its molecular formula is C8H12N2, yielding a molecular weight of 136.20 g/mol. This compound is of interest in medicinal chemistry due to the structural versatility of pyridine derivatives, which often exhibit bioactive properties.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(2-ethylpyridin-3-yl)methanamine

InChI

InChI=1S/C8H12N2/c1-2-8-7(6-9)4-3-5-10-8/h3-5H,2,6,9H2,1H3

InChI Key

HNTTWHWJZKBOQJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=N1)CN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following pyridinyl methanamine derivatives are structurally comparable to (2-Ethylpyridin-3-yl)methanamine:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C8H12N2 136.20 Ethyl (C2), methanamine (C3)
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine C9H14N2O2 182.22 Methoxyethoxy (C6), methanamine (C3)
(3-Methylpyridin-2-yl)methanamine•HCl C7H11ClN2 158.63 Methyl (C3), methanamine (C2), HCl salt
2-(5-Methoxy-3H-indol-3-yl)-N-(3-pyridinylmethyl)ethanamine C17H19N3O 281.35 Methoxyindole, ethanamine, pyridinyl

Key Observations :

  • Substituent Effects : The ethyl group in this compound enhances lipophilicity compared to polar groups like methoxyethoxy in [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine, which may improve membrane permeability but reduce aqueous solubility .
  • Salt Forms : (3-Methylpyridin-2-yl)methanamine•HCl demonstrates how salt formation (e.g., HCl) can alter physical properties, such as crystallinity and solubility, compared to the free base form of the target compound .

Marketed Compounds and Efficacy

  • Herbal agents like Saw Palmetto, though unrelated in structure, are sometimes compared for shared therapeutic targets (e.g., androgen modulation) but lack robust clinical validation .

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